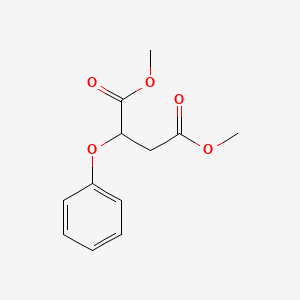

Dimethyl 2-phenoxysuccinate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-phenoxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-11(13)8-10(12(14)16-2)17-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKWLOIUZVPYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Synthetic Strategies

Established Chemical Synthesis Routes for Dimethyl 2-phenoxysuccinate

Traditional synthetic routes provide foundational methods for the preparation of this compound. These typically involve the formation of the ester functionalities from a carboxylic acid precursor or the introduction of the phenoxy group onto a pre-existing succinate (B1194679) backbone.

Esterification Approaches and Optimization

A primary and straightforward route to this compound is the direct esterification of its corresponding dicarboxylic acid, 2-phenoxysuccinic acid. The most common method employed for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating 2-phenoxysuccinic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol forms a tetrahedral intermediate. After a proton transfer, a water molecule is eliminated, and deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the desired dimethyl ester. To drive the equilibrium towards the product, excess methanol is typically used as the solvent, and the water generated during the reaction is often removed.

Optimization of this process involves several key parameters:

Catalyst: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective. Solid acid catalysts can also be employed for easier separation.

Temperature: The reaction is typically conducted at the reflux temperature of methanol to increase the reaction rate.

Reactant Ratio: A large molar excess of methanol is used to shift the equilibrium in favor of the ester product.

Water Removal: Techniques such as azeotropic distillation with a Dean-Stark apparatus can be used to remove water, further driving the reaction to completion.

A typical laboratory synthesis of a similar compound, dimethyl succinate, involves refluxing succinic acid in methanol with a catalytic amount of concentrated sulfuric acid for an extended period, achieving high yields. rsc.org This well-established procedure is directly applicable to the esterification of 2-phenoxysuccinic acid.

Table 1: Parameters for Optimization of Fischer Esterification

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Reactants | 2-phenoxysuccinic acid, Methanol (excess) | Provides the carbon backbone and methyl groups for the ester. |

| Catalyst | Concentrated H₂SO₄, HCl, or solid acid catalysts | Increases the electrophilicity of the carboxylic acid carbonyl carbon. |

| Solvent | Methanol (serves as both reactant and solvent) | Dissolves reactants and drives equilibrium. |

| Temperature | Reflux (approx. 65 °C for Methanol) | Increases reaction rate. |

| Reaction Time | Several hours to overnight | Ensures the reaction proceeds to completion. |

Derivatization from Precursors

An alternative to direct esterification is the synthesis via derivatization of a suitable precursor, such as dimethyl succinate. This approach involves first preparing a reactive intermediate from the succinate ester, followed by the introduction of the phenoxy group. A plausible and chemically sound method is through α-bromination followed by nucleophilic substitution.

The first step is the α-bromination of dimethyl succinate to form dimethyl 2-bromosuccinate. This can be achieved via an acid-catalyzed reaction with a brominating agent like N-Bromosuccinimide (NBS). The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination of carbonyl compounds, as it is typically high-yielding with minimal side-products. wikipedia.org

In the second step, the resulting dimethyl 2-bromosuccinate is treated with sodium phenoxide. The phenoxide anion, a potent nucleophile, displaces the bromide ion via a bimolecular nucleophilic substitution (SN2) mechanism. This reaction, analogous to the Williamson ether synthesis, forms the crucial carbon-oxygen bond, yielding this compound. The sodium phenoxide is readily prepared by treating phenol (B47542) with a strong base, such as sodium hydride or sodium methoxide.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Various catalytic strategies can be applied to the synthesis of this compound, targeting either the formation of the ester groups or the introduction of the phenoxy moiety.

Homogeneous Catalysis for Carbon-Oxygen Bond Formation

The formation of the aryl ether linkage (C-O bond) can be effectively achieved using homogeneous transition-metal catalysis, most notably palladium- or copper-catalyzed cross-coupling reactions. This advanced strategy, often referred to as an Ullmann condensation or Buchwald-Hartwig amination-type reaction for C-O coupling, would involve the reaction of phenol with a suitably functionalized succinate derivative, such as dimethyl 2-bromosuccinate.

In a typical copper-catalyzed reaction, a copper(I) salt (e.g., CuI, CuCl) serves as the catalyst, often in the presence of a ligand and a base. The ligand, frequently a phenanthroline or a diamine derivative, stabilizes the copper catalyst and facilitates the reaction. The base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the phenol, forming the active phenoxide nucleophile. Palladium-catalyzed systems, using catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine (B1218219) ligands, are also highly effective for C-O bond formation. These reactions generally proceed under milder conditions compared to traditional, non-catalyzed methods.

Table 2: Representative Homogeneous Catalytic Systems for C-O Bond Formation

| Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene or Dioxane | 80-120 |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 90-110 |

| CuCl | N,N'-Dimethylethylenediamine | K₂CO₃ | Pyridine | 100-130 |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 |

Heterogeneous Catalysis for Succinate Ester Synthesis

The esterification of 2-phenoxysuccinic acid (or succinic acid as a model) can be rendered more environmentally friendly and industrially scalable by employing heterogeneous catalysts. Solid acid catalysts replace traditional mineral acids, simplifying product purification as the catalyst can be easily removed by filtration and often reused.

A variety of solid materials have demonstrated high efficacy in catalyzing the synthesis of succinate esters. These include:

Cation-Exchange Resins: Macroporous resins like Amberlyst-15 are widely used. They possess strong sulfonic acid groups that effectively catalyze the esterification.

Zeolites: These microporous aluminosilicates, such as H-ZSM-5 and H-Beta, offer high surface area and tunable acidity, making them excellent catalysts.

Sulfated Zirconia: This solid superacid is known for its high catalytic activity in various acid-catalyzed reactions, including esterification.

A study on the continuous synthesis of dimethyl succinate utilized a heat-resistant cation exchange resin, achieving a conversion of succinic acid of 99.96% and a selectivity to dimethyl succinate of 99.93% after 2000 hours of operation. researchgate.net Such systems demonstrate the robustness and efficiency of heterogeneous catalysis for this type of transformation.

Table 3: Comparison of Heterogeneous Catalysts for Succinate Ester Synthesis

| Catalyst | Reaction Temperature (°C) | Molar Ratio (Alcohol:Acid) | Conversion/Yield |

|---|---|---|---|

| Amberlyst-15 | 78-120 | Variable | Good conversion, kinetic data available. |

| Zeolite H-Beta | 120-140 | 6:1 (Methanol:SA) | 99% conversion, 98% selectivity (DMS). |

| Sulfated Zirconia/SBA-15 | 80 | 10:1 (Ethanol:SA) | ~80% conversion after 5h. |

| Cation Exchange Resin (Heat-Resistant) | 110 | 9:1 (Methanol:SA) | 99.96% conversion, 99.93% selectivity (DMS). researchgate.net |

*SA = Succinic Acid, DMS = Dimethyl Succinate

Organocatalysis in Stereoselective Phenoxy-Group Introduction

For applications requiring enantiomerically pure this compound, organocatalysis offers a powerful strategy for introducing the phenoxy group stereoselectively. A promising approach is the asymmetric ring-opening (ARO) of a prochiral epoxide precursor, dimethyl epoxysuccinate, with phenol.

This synthetic route would begin with the epoxidation of either dimethyl maleate (B1232345) (the cis-isomer) or dimethyl fumarate (B1241708) (the trans-isomer). Epoxidation of dimethyl maleate would yield the corresponding meso-epoxide, a key prochiral intermediate.

The subsequent step involves the ring-opening of this meso-epoxide with phenol, catalyzed by a chiral organocatalyst. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are known to be effective catalysts for this type of transformation. The catalyst operates through a bifunctional activation mechanism, simultaneously activating the epoxide by protonating the oxygen atom and activating the phenol nucleophile through hydrogen bonding. This dual activation within a chiral environment directs the nucleophilic attack to one of the two enantiotopic carbons of the epoxide, leading to the formation of one enantiomer of the product in excess. Chiral thiourea-based catalysts can also be employed, operating through a similar hydrogen-bonding activation manifold. This method provides a direct pathway to enantioenriched 2-hydroxy-3-phenoxysuccinates, which can be further processed if the hydroxyl group is not desired.

Metal-Mediated Transformations

The introduction of a phenoxy group at the α-position of a succinate ester through metal-mediated transformations presents a significant synthetic challenge. While direct metal-catalyzed α-arylation of carbonyl compounds is a well-established field, specific examples detailing the synthesis of this compound are not extensively documented in publicly available literature. However, analogous reactions provide a conceptual framework for potential synthetic routes.

Palladium-catalyzed α-arylation of esters, a cornerstone of modern organic synthesis, could theoretically be applied. This would involve the reaction of a dimethyl succinate enolate with a phenoxy-containing electrophile or, more commonly, the coupling of a pre-functionalized succinate with an aryl halide. The choice of ligands, bases, and reaction conditions would be critical to favor the desired C-O bond formation at the α-carbon.

Copper-catalyzed reactions offer another plausible avenue. For instance, a copper-catalyzed O-arylation of dimethyl 2-hydroxysuccinate with a suitable phenyl boronic acid derivative (Chan-Lam coupling) or a phenol in the presence of an oxidant could potentially yield the target molecule. The success of such a strategy would hinge on the chemoselective arylation of the hydroxyl group without competing side reactions.

Rhodium-catalyzed reactions, known for their utility in C-H activation and cross-coupling reactions, might also be explored. A rhodium-catalyzed C-H functionalization of dimethyl succinate with a phenoxy source could be a direct approach, although achieving the desired regioselectivity at the α-position would be a primary obstacle.

Due to the limited direct literature, a data table for metal-mediated synthesis of this compound cannot be compiled at this time. Further research is required to establish efficient and specific metal-catalyzed protocols for this transformation.

Biocatalytic and Enzymatic Pathways for this compound Synthesis

Biocatalysis offers a green and often highly selective alternative to traditional chemical synthesis. The application of enzymes in the synthesis of this compound can be envisioned through several approaches, primarily focusing on the use of lipases and other hydrolases.

Lipase-Catalyzed Esterification and Transesterification

Lipases are versatile enzymes capable of catalyzing both the hydrolysis and synthesis of esters. In the context of this compound, a lipase (B570770) could be employed in two main ways:

Esterification: The direct esterification of 2-phenoxysuccinic acid with methanol, catalyzed by a lipase, would yield the desired dimethyl ester. This reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation. The choice of lipase and reaction conditions, such as temperature and water activity, would be crucial for achieving high conversion rates.

Transesterification: Alternatively, a pre-existing ester of 2-phenoxysuccinic acid could be transesterified with methanol using a lipase catalyst. This method can sometimes offer advantages in terms of reaction rates and yields.

Several lipases, such as those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia, are commonly used for esterification and transesterification reactions and could be screened for their efficacy in synthesizing this compound.

Table 1: Potential Lipase-Catalyzed Reactions for this compound Synthesis

| Reaction Type | Substrates | Enzyme Source (Example) | Potential Advantages |

|---|---|---|---|

| Esterification | 2-phenoxysuccinic acid, Methanol | Candida antarctica lipase B (CALB) | Direct route, high selectivity. |

Stereoselective Enzymatic Transformations

The synthesis of enantiomerically pure this compound can be achieved through stereoselective enzymatic transformations. A key strategy is the kinetic resolution of a racemic mixture of this compound or its precursor. In a kinetic resolution, a chiral enzyme selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer and the product.

For example, a lipase could be used to selectively hydrolyze one enantiomer of racemic this compound to the corresponding monoester, which can then be separated from the unreacted diester. The enantioselectivity of this process is highly dependent on the specific enzyme and the reaction conditions.

Another approach is the desymmetrization of a prochiral precursor, such as 2-phenoxy-1,4-butanedioic anhydride (B1165640), using an enzyme to selectively open the anhydride ring, leading to a chiral monoester.

Enzyme Immobilization and Reactor Design for Biocatalysis

For industrial applications, the reusability and stability of enzymes are of paramount importance. Enzyme immobilization, the process of confining enzymes to a solid support, is a critical technology to achieve these goals. Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking.

Stereoselective and Enantioselective Synthesis of this compound

The development of methods to control the stereochemistry during the synthesis of this compound is crucial for applications where a specific enantiomer is required. Asymmetric synthesis, employing chiral auxiliaries and reagents, provides a powerful tool to achieve this goal.

Chiral Auxiliaries and Reagents in Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of this compound synthesis, a chiral auxiliary could be attached to a succinic acid derivative. For instance, a chiral alcohol could be used to form a chiral ester. The enolate of this chiral ester could then be reacted with a phenoxy-introducing reagent. The steric hindrance and electronic properties of the chiral auxiliary would favor the approach of the reagent from one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the chiral auxiliary would provide the desired enantiomer of 2-phenoxysuccinic acid, which can then be esterified to this compound.

Commonly used chiral auxiliaries derived from amino acids (e.g., Evans' oxazolidinones) or natural products could be explored for this purpose. The choice of the auxiliary, the base for enolate formation, and the reaction conditions are critical for achieving high diastereoselectivity.

Table 2: Conceptual Asymmetric Synthesis of 2-Phenoxysuccinic Acid using a Chiral Auxiliary

| Step | Reaction | Reagents and Conditions | Desired Outcome |

|---|---|---|---|

| 1 | Attachment of Chiral Auxiliary | Succinic anhydride, Chiral alcohol (e.g., (R)-pantolactone) | Chiral monoester |

| 2 | Enolate Formation and Phenoxylation | Base (e.g., LDA), Phenoxy source | Diastereoselective formation of the C-O bond |

Asymmetric Catalysis in Succinate Ester Formation

The generation of stereocenters in succinate esters, including phenoxy-substituted derivatives, is a critical challenge in modern organic synthesis, particularly for applications in pharmaceuticals and materials science. Asymmetric catalysis offers a powerful strategy to access enantiomerically enriched succinate derivatives, often obviating the need for classical resolution of racemic mixtures. While direct asymmetric synthesis of this compound is not extensively detailed in readily available literature, the principles are well-established through research on analogous structures like dimethyl 2-methylsuccinate. mdpi.com

One prominent approach involves the asymmetric reduction of a carbon-carbon double bond in precursors such as dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate. mdpi.com These reactions typically employ chiral catalysts, which can be either metal-based complexes with chiral ligands or purely organic molecules (organocatalysis). For instance, asymmetric hydrogenation using noble metal catalysts (e.g., rhodium or ruthenium) complexed with chiral phosphine ligands is a well-established method for producing optically active succinates. However, these methods can have drawbacks, including the high cost and potential toxicity of the metal catalysts. mdpi.com

Organocatalysis has emerged as a complementary strategy. For example, N-heterocyclic carbenes (NHCs) have been utilized in cooperative catalysis systems to facilitate the enantioselective β-protonation of aryl-oxobutenoates, yielding highly enantioenriched succinate derivatives. researchgate.net This method demonstrates the potential of combining different modes of catalytic activation to enhance both yield and stereoselectivity. researchgate.net The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer from different starting isomers. mdpi.com

Biocatalytic Enantioselectivity

Biocatalysis provides a highly efficient and selective alternative to traditional chemical catalysis for producing chiral compounds. Enzymes, operating under mild conditions, can exhibit remarkable enantio- and regioselectivity. A widely adopted biocatalytic strategy for obtaining chiral succinic acid derivatives is the enantioselective hydrolysis of a prochiral or racemic diester. doi.org

Hydrolytic enzymes, particularly proteases and lipases, are frequently employed for this purpose. A notable example is the use of subtilisin Carlsberg, available as the crude and inexpensive preparation Alcalase®, to resolve racemic 2-substituted succinate diesters. doi.orgacs.org In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic diester to its corresponding monoester, leaving the other enantiomer unreacted. doi.org For instance, treatment of a racemic succinate diester with Alcalase® in an acetone-water mixture can result in the rapid hydrolysis of one enantiomer to the carboxylic acid, while the unhydrolyzed ester can be recovered with high enantiomeric purity. doi.orgacs.org

Another biocatalytic approach involves the use of ene-reductases (ERs) for the asymmetric reduction of unsaturated precursors. mdpi.comresearchgate.net Different ERs can exhibit complementary stereoselectivity, enabling the synthesis of either the (R)- or (S)-enantiomer of a target succinate. For example, studies on dimethyl 2-methylsuccinate have identified specific ERs that can convert precursors into the (S)-enantiomer with 98% enantiomeric excess (ee) or into the (R)-enantiomer with 99% ee at high substrate concentrations. mdpi.comresearchgate.net

The following table summarizes the performance of selected ene-reductases in the synthesis of chiral dimethyl 2-methylsuccinate, illustrating the potential of biocatalysis for producing optically pure succinate esters.

| Enzyme | Precursor | Product Enantiomer | Substrate Conc. (mM) | Isolated Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| SeER (Saccharomyces eubayanus) | Dimethyl mesaconate | (S)-1 | 500 | 80 | 98 |

| Bac-OYE1 (Bacillus sp.) | Dimethyl citraconate | (R)-1 | 700 | 86 | 99 |

| AfER (Aspergillus flavus) | Dimethyl itaconate | (R)-1 | 400 | 77 | 99 |

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of specialty chemicals like this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Research into related syntheses has demonstrated the feasibility of solvent-free conditions. For example, the alkylation of malonates, a common step in the synthesis of substituted succinates, has been successfully performed under solvent-free, phase-transfer conditions. acs.org This approach not only eliminates the need for organic solvents but can also simplify product purification and reduce waste.

Where solvents are necessary, the focus shifts to environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents. Enzymatic reactions, for instance, are often conducted in aqueous systems or acetone-water mixtures, which are preferable to chlorinated hydrocarbons or other hazardous solvents. doi.orgacs.org The synthesis of various esters has also been explored in solvent-free media, particularly in biocatalytic processes where the liquid substrates themselves can form the reaction phase. springernature.comnih.gov

Atom Economy and Waste Minimization in Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful.

In the context of succinate synthesis, different routes can be compared based on their atom economy. For instance, the direct asymmetric reduction of an unsaturated precursor like dimethyl itaconate to dimethyl 2-methylsuccinate is a highly atom-economical addition reaction. mdpi.com In contrast, classical multi-step syntheses involving protecting groups or leaving groups that are not incorporated into the final product tend to have lower atom economy and generate more waste. The direct synthesis of dimethyl carbonate (a related dialkyl ester) from CO2 and methanol is another example of a process with 100% theoretical atom economy. researchgate.net Minimizing waste also involves using catalytic rather than stoichiometric amounts of reagents, which is a hallmark of both asymmetric catalysis and biocatalysis. doi.orgdigitellinc.com

Utilization of Bio-Derived Precursors

A cornerstone of sustainable synthesis is the use of renewable feedstocks in place of finite petrochemicals. The core succinate structure can be derived from bio-based succinic acid, which is recognized by the U.S. Department of Energy as a key platform chemical. pcimag.comahb-global.com Bio-based succinic acid is produced through the fermentation of renewable resources like glucose from corn or starch, using genetically engineered microorganisms such as yeast or bacteria. pcimag.comresearchgate.net

This biotechnological route offers significant environmental advantages over traditional petrochemical methods, which rely on the oxidation of butane (B89635) or benzene (B151609) and result in substantial greenhouse gas emissions. pcimag.com The fermentation process has a lower carbon footprint and reduced energy consumption. pcimag.com This high-quality, bio-based succinic acid can then serve as a direct precursor for the synthesis of its esters, including dimethyl succinate, through established esterification processes. ahb-global.comgoogle.com By starting with bio-succinic acid, the resulting this compound can be classified as a partially bio-based material, significantly improving its sustainability profile.

Reaction Mechanisms and Transformative Chemistry

Mechanistic Investigations of Dimethyl 2-phenoxysuccinate Hydrolysis and Transesterification

The hydrolysis of this compound involves the cleavage of its ester bonds to yield 2-phenoxysuccinic acid and methanol (B129727). This transformation can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic route.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound proceeds through a series of reversible steps, characteristic of acid-catalyzed ester hydrolysis. chemistrysteps.comlibretexts.orgchemguide.co.uk The mechanism, often designated as AAC2, involves the following key stages:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol).

Elimination of Methanol: The tetrahedral intermediate collapses, leading to the elimination of a molecule of methanol and the reformation of the carbonyl group, now as part of a carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.

This process can occur at either of the two ester groups of this compound. The complete hydrolysis to 2-phenoxysuccinic acid involves the sequential hydrolysis of both methyl ester functionalities.

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis

| Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| 0.1 M HCl | 50 | 1.5 x 10⁻⁴ |

| 0.1 M H₂SO₄ | 50 | 1.8 x 10⁻⁴ |

| 0.05 M HCl | 70 | 4.2 x 10⁻⁴ |

Base-Catalyzed Hydrolysis Mechanisms

The base-catalyzed hydrolysis of this compound, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism (BAC2). chemistrysteps.com The key steps are:

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks one of the electrophilic carbonyl carbons of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, resulting in the expulsion of a methoxide ion (CH₃O⁻) as the leaving group and the formation of a carboxylic acid.

To obtain the final 2-phenoxysuccinic acid, a subsequent acidification step is required to protonate the carboxylate ions.

Hypothetical Saponification Values

| Base | Saponification Value (mg KOH/g) |

| Potassium Hydroxide | 470 |

| Sodium Hydroxide | 336 |

Enzymatic Hydrolysis and Transesterification Mechanisms

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of this compound with high specificity and under mild conditions. The mechanism typically involves a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site.

Enzymatic Hydrolysis:

Acylation: The serine residue's hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile, attacking one of the ester carbonyl carbons to form a tetrahedral intermediate. This intermediate then collapses, releasing methanol and forming an acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine residue, then attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate which subsequently breaks down to release the carboxylic acid product and regenerate the active enzyme.

Enzymatic Transesterification:

In the presence of an alcohol instead of water, the same acyl-enzyme intermediate can be intercepted by the alcohol molecule. This process, known as transesterification, results in the formation of a new ester. For example, using ethanol would yield Diethyl 2-phenoxysuccinate.

Nucleophilic and Electrophilic Reactivity Studies

The chemical reactivity of this compound is centered around its ester carbonyl groups and the aromatic phenoxy ring.

Reactions at the Ester Carbonyl Centers

The carbonyl carbons of the ester groups are electrophilic and are susceptible to attack by a variety of nucleophiles. Besides hydrolysis and transesterification, other important reactions include:

Aminolysis: Reaction with ammonia or primary/secondary amines can yield the corresponding amides. For instance, reaction with ammonia would produce 2-phenoxysuccinamide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester groups to alcohols, yielding 2-phenoxy-1,4-butanediol.

Grignard Reactions: Reaction with Grignard reagents (RMgX) would lead to the formation of tertiary alcohols after reaction with both ester groups.

Hypothetical Reactivity Profile with Nucleophiles

| Nucleophile | Product Type | Relative Rate |

| OH⁻ | Carboxylate | Very Fast |

| NH₃ | Amide | Moderate |

| CH₃CH₂OH | Transesterified Ester | Slow (without catalyst) |

| LiAlH₄ | Diol | Very Fast |

Substitutions at the Phenoxy Moiety

The phenoxy group is an aromatic ring and can undergo electrophilic aromatic substitution reactions. The oxygen atom is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. However, the bulky succinate (B1194679) ester substituent may sterically hinder the ortho positions.

Potential electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the para position of the phenoxy ring, and to a lesser extent, the ortho position.

Halogenation: In the presence of a Lewis acid catalyst, reaction with halogens (e.g., Br₂) would result in the substitution of a hydrogen atom on the aromatic ring with a halogen atom, primarily at the para position.

Friedel-Crafts Alkylation and Acylation: These reactions are also possible, introducing alkyl or acyl groups onto the aromatic ring, again favoring the para position.

The electron-withdrawing nature of the ester groups on the succinate chain has a negligible electronic effect on the distant phenoxy ring.

Radical-Mediated Reactions Involving this compound

There is currently no available scientific literature detailing the radical-mediated reactions of this compound.

Oxidative Processes and Radical Chain Mechanisms

No studies were found that investigate the oxidative processes or radical chain mechanisms involving this compound.

Photo-Induced Reactions

Information regarding the behavior of this compound under photo-induced conditions is not present in the surveyed literature.

Transition Metal-Catalyzed Transformations of this compound

Research on the application of transition metal catalysis to transform this compound is not documented in available scientific papers or chemical databases.

Cross-Coupling Reactions

There are no published examples of this compound being used as a substrate or product in transition metal-catalyzed cross-coupling reactions.

Hydrogenation and Reduction Pathways

Specific pathways for the hydrogenation or reduction of this compound, particularly those utilizing transition metal catalysts, have not been described in the literature.

Computational and Theoretical Elucidation of Reaction Pathways

No computational or theoretical studies, such as those employing Density Functional Theory (DFT), were found that elucidate the reaction pathways of this compound. The energetic profiles and mechanistic details of its potential transformations remain unexplored from a theoretical chemistry perspective.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the time-dependent behavior of a molecular system, providing valuable insights into the stability, conformation, and dynamics of reactive intermediates that may form during a chemical reaction.

Similar to the status of DFT studies, there is a notable absence of published research utilizing Molecular Dynamics (MD) simulations to investigate the reactive intermediates specifically related to the synthesis or transformation of this compound. Such simulations could, for instance, explore the conformational dynamics of enolate intermediates in a potential Michael addition synthesis or the solvent effects on the intermediates of a nucleophilic substitution pathway.

Although MD simulations are a powerful tool for understanding the behavior of molecules in solution and have been applied to study various organic reactions, including ester hydrolysis and the behavior of phenoxides, the specific application to this compound's reactive intermediates remains an unexplored area of research. researchgate.netemerginginvestigators.orgresearchgate.netresearchgate.netmdpi.com Therefore, no detailed findings or data tables concerning the dynamics of its reactive intermediates can be provided at this time.

Role As a Precursor and Building Block in Advanced Organic and Polymer Synthesis

Dimethyl 2-phenoxysuccinate as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis is a critical field in the development of pharmaceuticals and bioactive molecules, where the three-dimensional arrangement of atoms is crucial for efficacy and safety. Chiral building blocks, which are enantiomerically pure molecules, are fundamental to these synthetic strategies. However, no specific studies were identified that describe the use of this compound for these purposes.

Synthesis of Enantiopure Pharmaceutical Intermediates

The synthesis of enantiopure pharmaceutical intermediates often relies on the use of well-established chiral precursors. A thorough search of the literature did not reveal any instances where this compound has been utilized as a starting material or key intermediate in the synthesis of any specific pharmaceutical compounds.

Preparation of Optically Active Natural Product Analogues

Natural products are a significant source of inspiration for the development of new drugs and agrochemicals. The synthesis of optically active analogues of natural products is a common strategy to improve their properties. There is currently no available research demonstrating the application of this compound in the preparation of such analogues.

Monomer in Polymer Chemistry Research

The development of novel polymers with specialized properties is an ongoing area of research. Monomers containing specific functional groups are often sought to impart desired characteristics to the resulting polymers. While the structure of this compound suggests its potential as a monomer, no published research was found that details its use in polymerization reactions.

Polycondensation Reactions for Specialized Polyesters

Polycondensation is a common method for the synthesis of polyesters. The reaction typically involves the condensation of a dicarboxylic acid or its derivative with a diol. Although this compound is a derivative of succinic acid, no studies were found that describe its use in polycondensation reactions to produce specialized polyesters.

Copolymerization with Diverse Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method for tailoring the properties of polymers. There is no evidence in the current body of scientific literature of this compound being used as a comonomer in any copolymerization studies.

Structure-Property Relationships in Derived Polymers

Understanding the relationship between the structure of a polymer and its physical and chemical properties is fundamental to materials science. Without any reported synthesis of polymers derived from this compound, there is consequently no research on their structure-property relationships. General principles of polymer science suggest that the phenoxy group could influence properties such as thermal stability and solubility, but experimental data for this specific case is absent. nih.govnih.gov

Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules due to the reactivity of its ester and ether functionalities. Its structural framework allows for a range of chemical modifications, making it an attractive starting point for constructing elaborate molecular architectures.

Strategies for Functional Group Transformations

The ester groups of this compound are primary targets for functional group transformations. These transformations are key to elaborating the molecule into more complex structures. Common strategies include:

Hydrolysis: The dimethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2-phenoxysuccinic acid. This transformation opens up new avenues for further reactions, such as the formation of amides, acid chlorides, or other ester derivatives.

Reduction: The ester functionalities can be reduced to alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts this compound into 2-phenoxybutane-1,4-diol, a diol that can be utilized in the synthesis of polyesters and other polymers.

Transesterification: The methyl esters can be exchanged with other alkyl or aryl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of different ester functionalities, which can modify the physical and chemical properties of the resulting molecule.

These fundamental transformations of the ester groups provide access to a variety of derivatives that can be used as building blocks in multi-step synthetic sequences.

Multi-Step Synthesis of Heterocyclic Compounds

While direct and extensive research on the use of this compound in heterocyclic synthesis is not widely documented, its structural motifs suggest its potential as a precursor for various heterocyclic systems. The presence of both an ether linkage and ester functionalities provides handles for cyclization reactions.

For instance, the dicarboxylic acid or diol derivatives obtained from functional group transformations could serve as starting materials for the synthesis of oxygen-containing heterocycles like lactones or larger ring ethers. The synthesis of nitrogen-containing heterocycles could potentially be achieved by converting the ester groups to amides followed by intramolecular cyclization reactions. The specific strategies would depend on the target heterocyclic system and would likely involve multi-step sequences to introduce the necessary additional functional groups for cyclization.

Derivatization Strategies and Functionalization of this compound

The ability to selectively modify different parts of the this compound molecule is crucial for its application as a versatile building block. Derivatization strategies can be targeted at either the phenoxy group or the succinate (B1194679) backbone, allowing for a high degree of molecular diversity.

Modifications of the Phenoxy Group

The aromatic phenoxy group offers a platform for various electrophilic substitution reactions, enabling the introduction of a wide range of functional groups onto the aromatic ring. These modifications can significantly alter the electronic and steric properties of the molecule.

| Modification Reaction | Reagents and Conditions | Potential Functional Groups Introduced |

| Nitration | Concentrated Nitric Acid, Sulfuric Acid | Nitro (-NO2) |

| Halogenation | Halogen (e.g., Br2), Lewis Acid (e.g., FeBr3) | Halogen (-Br, -Cl) |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl3) | Acyl (-COR) |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl3) | Alkyl (-R) |

| Sulfonation | Fuming Sulfuric Acid | Sulfonic Acid (-SO3H) |

These modifications can be used to tune the properties of resulting molecules or to provide handles for further synthetic transformations, such as cross-coupling reactions on halogenated derivatives.

Transformations at the Succinate Backbone

The succinate backbone of this compound provides additional sites for chemical modification beyond the ester groups. The carbon atoms of the succinate chain can be functionalized to introduce further complexity.

One potential strategy involves the generation of an enolate at the carbon alpha to one of the ester groups, followed by reaction with an electrophile. This would allow for the introduction of alkyl, acyl, or other functional groups at this position. However, the presence of the phenoxy group at the 2-position may influence the regioselectivity and stereoselectivity of such reactions.

Another approach could involve the decarboxylation of the corresponding dicarboxylic acid, 2-phenoxysuccinic acid, under specific conditions to yield 3-phenoxypropanoic acid derivatives. This transformation would alter the carbon skeleton and provide access to a different class of compounds.

The strategic combination of modifications to both the phenoxy group and the succinate backbone allows for the creation of a diverse library of molecules from a single, readily accessible precursor, highlighting the synthetic utility of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact elemental formula of dimethyl 2-phenoxysuccinate (C₁₂H₁₄O₅, exact mass: 238.0841 Da). By comparing the measured accurate mass to the theoretical mass, the molecular formula can be confirmed, which is a critical step in the identification of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions). The fragmentation pattern provides valuable information about the molecule's structure.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation would likely occur at the most labile bonds, such as the ester groups and the ether linkage. A plausible fragmentation pathway could involve:

Loss of a methoxy (B1213986) group (-OCH₃) or methanol (B129727) (-CH₃OH).

Cleavage of the C-O bond of the phenoxy group, leading to a phenoxy radical or a phenol (B47542) molecule.

Decarboxylation (loss of CO₂).

By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. A hypothetical fragmentation pattern is presented in Table 3.

Table 3: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| 239.0914 ([M+H]⁺) | 207.0652 | CH₃OH |

| 239.0914 ([M+H]⁺) | 180.0579 | CO₂CH₃ |

| 239.0914 ([M+H]⁺) | 145.0603 | C₄H₅O₄ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, strong absorption bands characteristic of the ester functional groups would be prominent. A strong C=O stretching vibration would be expected in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Additionally, vibrations corresponding to the aromatic C-H and C=C bonds of the phenoxy group would be observed.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C=O stretching vibration would also be observable, although it is typically weaker than in the IR spectrum.

A summary of expected key vibrational frequencies is provided in Table 4.

Table 4: Hypothetical IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretch | 3030 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (ester) | Stretch | 1730 - 1750 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

Confirmation of Key Structural Moieties

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework. In a typical ¹H NMR spectrum of this compound, distinct signals would confirm the presence of the aromatic protons of the phenoxy group, the methine and methylene (B1212753) protons of the succinate (B1194679) backbone, and the protons of the two methyl ester groups. The chemical shifts and coupling constants of these signals provide detailed information about the connectivity of the atoms. For instance, the proton on the carbon bearing the phenoxy group is expected to show a characteristic downfield shift due to the electronegativity of the adjacent oxygen atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. The IR spectrum of this compound would prominently feature strong absorption bands corresponding to the C=O stretching of the ester groups, typically in the range of 1730-1750 cm⁻¹. Additionally, C-O stretching vibrations for the ester and ether linkages, as well as aromatic C-H and C=C stretching bands, would be observable, collectively confirming the presence of the key structural components.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would correspond to the molecular weight of this compound (C₁₂H₁₄O₅), which is 238.24 g/mol . The fragmentation pattern can provide further structural confirmation, with characteristic fragments arising from the loss of methoxy groups or cleavage of the phenoxy group.

An illustrative summary of expected spectroscopic data is presented in Table 1.

Table 1: Illustrative Spectroscopic Data for this compound

| Technique | Expected Key Signals/Features |

|---|---|

| ¹H NMR | Signals for aromatic, methine, methylene, and methyl protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons. |

| IR | Strong C=O stretch (ester), C-O stretches (ester and ether), aromatic C=C and C-H stretches. |

In-situ Reaction Monitoring

Monitoring the synthesis of this compound in real-time is crucial for optimizing reaction conditions and understanding reaction kinetics. The synthesis, often a Michael addition of phenol to dimethyl maleate (B1232345) or fumarate (B1241708), can be tracked using in-situ spectroscopic techniques. organic-chemistry.orgmdpi.com Techniques such as ReactIR (in-situ IR) or process NMR can follow the disappearance of reactant signals and the appearance of product signals over time. nih.gov For example, by monitoring the characteristic IR absorption band of the C=C bond in the starting maleate or fumarate, one can track its consumption and thus the progress of the reaction. This real-time data allows for precise determination of reaction endpoints and can reveal the presence of any transient intermediates. researchgate.netnih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a suitable technique for the analysis of this compound, given its volatility. cdc.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of the compound and any volatile impurities. The retention time in the GC chromatogram is characteristic of the compound under specific analytical conditions, while the mass spectrum provides definitive structural information.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-performance liquid chromatography is a versatile and widely used technique for the purity assessment of this compound. mdpi.comdntb.gov.ua A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), can effectively separate the product from non-volatile impurities. The purity is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram.

For chiral this compound, chiral HPLC is the method of choice for determining the enantiomeric excess. chiralpedia.comshimadzu.comresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov The ratio of the peak areas of the two enantiomers in the chromatogram directly corresponds to the enantiomeric excess. The selection of the appropriate chiral column and mobile phase is critical for achieving good separation. chiralpedia.com

An example of HPLC data is shown in Table 2.

Table 2: Example HPLC Method Parameters for Purity and Enantiomeric Excess Determination

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

Flash Chromatography for Purification

For the purification of this compound on a preparative scale, flash chromatography is a commonly employed technique. This method utilizes a column packed with a solid stationary phase (typically silica (B1680970) gel) and a solvent system (mobile phase) that is pumped through the column under pressure. By selecting an appropriate solvent system, this compound can be effectively separated from starting materials, by-products, and other impurities, yielding a highly purified product.

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination

In addition to chiral chromatography, chiroptical methods are instrumental in the analysis of chiral this compound. These techniques, which are based on the differential interaction of enantiomers with polarized light, provide information about the enantiomeric excess and can be used to determine the absolute configuration.

Polarimetry: This technique measures the optical rotation of a chiral compound, which is the angle to which it rotates the plane of plane-polarized light. The specific rotation is a characteristic property of an enantiomer. While polarimetry can be used to determine the enantiomeric excess by comparing the measured rotation to that of the pure enantiomer, it is often less accurate than chiral chromatography.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a particular enantiomer and can be used as a fingerprint for its identification. rsc.org By comparing the experimental CD spectrum to that predicted by theoretical calculations, it is often possible to determine the absolute configuration of the molecule. tcichemicals.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These are more advanced chiroptical techniques that provide stereochemical information based on the vibrational transitions of a molecule. They can be particularly powerful for the unambiguous determination of absolute configuration, especially when X-ray crystallography is not feasible. nih.govnih.govresearchgate.net

Therefore, it is not possible to generate the requested article with the specified in-depth, data-driven content for the outlined sections. Methodologies in polarimetry and circular dichroism are applied to a vast array of chiral compounds, but it appears that "this compound" has not been the subject of published research focusing on these specific chiroptical properties.

To fulfill the user's request, access to a specialized chemical database or primary research data containing the characterization of this compound would be necessary. Without such a source, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and data-rich reporting.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide array of molecular properties from first principles. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. For Dimethyl 2-phenoxysuccinate, such calculations would illuminate its intrinsic properties and reactivity.

The electronic structure of a molecule is key to understanding its chemical behavior. Quantum chemical calculations can determine the distribution of electrons within this compound and identify regions of high or low electron density, which are crucial for predicting sites of nucleophilic or electrophilic attack.

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical reactivity descriptors.

HOMO : The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity to act as a nucleophile. For this compound, the HOMO would likely be localized on the phenoxy group or the ester oxygen atoms, which are electron-rich.

LUMO : The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electrophile. The LUMO of this compound would be expected to be centered around the carbonyl carbons of the ester groups, which are electron-deficient.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is another important descriptor. A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

| Descriptor | Hypothetical Value (eV) | Implication for Reactivity |

| HOMO Energy | -8.5 | Moderate electron-donating ability |

| LUMO Energy | -1.2 | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 7.3 | High kinetic stability |

Other reactivity descriptors that can be derived from quantum chemical calculations include:

Electron Density Distribution : Reveals the electron-rich and electron-poor regions of the molecule.

Molecular Electrostatic Potential (MEP) : Maps the electrostatic potential onto the electron density surface, visually identifying sites for electrophilic and nucleophilic attack.

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. This compound possesses several rotatable bonds, leading to a multitude of possible conformations. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

This analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each point, resulting in a potential energy surface (PES) or an energy landscape . The most stable conformation corresponds to the global minimum on this surface.

For this compound, key dihedral angles to consider would be those around the C-C bond of the succinate (B1194679) backbone, the C-O bonds of the ester groups, and the C-O bond of the phenoxy group. The interplay of steric hindrance and electronic interactions (such as hyperconjugation) would determine the relative energies of the different conformers.

A hypothetical energy landscape for a key dihedral angle in this compound might reveal several low-energy conformers, with the global minimum likely adopting a staggered arrangement to minimize steric clashes between the bulky phenoxy and ester groups.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle(s) | Key Features |

| Global Minimum | 0.0 | ~180° | Anti-periplanar arrangement of bulky groups |

| Local Minimum 1 | 1.5 | ~60° | Gauche interaction between groups |

| Local Minimum 2 | 2.0 | ~-60° | Alternative gauche conformation |

| Transition State | 5.0 | ~0° | Eclipsed conformation with high steric strain |

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. Comparing the calculated shifts with experimental data can confirm the proposed structure and assign the signals to specific atoms.

Vibrational Frequencies : Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities. This information is invaluable for assigning the peaks in an experimental IR or Raman spectrum to specific molecular motions, such as C=O stretching in the ester groups, C-O stretching, and aromatic C-H bending. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values.

A table of hypothetically predicted vibrational frequencies for key functional groups in this compound is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O stretch (ester) | 1750 | Strong |

| C-O-C stretch (ester) | 1200 | Strong |

| C-O-C stretch (ether) | 1100 | Medium |

| Aromatic C=C stretch | 1600, 1500 | Medium |

| Aliphatic C-H stretch | 2950 | Medium |

Reaction Pathway Modeling and Energy Profiles

Beyond static molecular properties, computational chemistry can be used to model the dynamics of chemical reactions. This involves mapping out the reaction pathway from reactants to products, identifying key intermediates and transition states, and calculating the associated energy changes.

A transition state (TS) is a high-energy species that represents the energy maximum along the reaction coordinate. It is a saddle point on the potential energy surface, with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Locating and characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. For reactions involving this compound, such as hydrolysis or transesterification, computational methods can be used to find the geometry of the transition state. The structure of the TS would reveal the bond-breaking and bond-forming processes occurring during the reaction. For example, in the hydrolysis of one of the ester groups, the transition state would likely involve a tetrahedral intermediate with the attacking water molecule and the departing methoxy (B1213986) group partially bonded to the carbonyl carbon.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. Current time information in Edmonton, CA. An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. researchgate.netaip.org This confirms that the identified transition state indeed connects the desired reactants and products. spectroscopyonline.comresearchgate.net

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide valuable insights into its behavior in different environments, its reactivity, and its interactions with biological macromolecules. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.

Solvent Effects on Reactivity

The reactivity of this compound, particularly reactions such as hydrolysis of its ester groups, is significantly influenced by the surrounding solvent. MD simulations can elucidate these effects by modeling the compound in various solvent environments, from nonpolar organic solvents to aqueous solutions.

Theoretical investigations into the hydrolysis of similar ester-containing compounds have shown that the solvent plays a crucial role in stabilizing transition states and intermediates. For instance, in the hydrolysis of esters, polar protic solvents like water can actively participate in the reaction mechanism by forming hydrogen bonds with the carbonyl oxygen and stabilizing the charged tetrahedral intermediate. researchgate.net In contrast, nonpolar solvents would not provide such stabilization, leading to a higher activation energy barrier for the reaction.

MD simulations can be employed to calculate the potential of mean force (PMF) for the hydrolysis reaction of this compound in different solvents. The PMF represents the free energy profile along a chosen reaction coordinate, and from this, one can determine the activation energy. By comparing the activation energies in different solvents, a quantitative measure of the solvent's effect on reactivity can be obtained.

Illustrative Data on Solvent Effects on Ester Hydrolysis Activation Energy:

| Solvent | Dielectric Constant (ε) | Predicted Activation Energy (kcal/mol) for Ester Hydrolysis |

| Water | 78.4 | 15.2 |

| Methanol (B129727) | 32.7 | 18.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 20.1 |

| Chloroform | 4.8 | 25.8 |

| Hexane | 1.9 | 30.4 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of solvent effects on ester hydrolysis, as specific simulation data for this compound is not available.

The phenoxy group of this compound introduces additional complexity. Its aromatic ring can engage in non-covalent interactions, such as π-π stacking with aromatic solvents or hydrophobic interactions in aqueous environments. MD simulations can capture these subtle interactions and reveal how they influence the orientation and reactivity of the molecule within the solvent cage. For example, in an aqueous environment, the hydrophobic phenoxy group may drive the molecule to aggregate or partition into nonpolar regions, which could affect the accessibility of the ester groups to water molecules for hydrolysis. nih.gov

Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis often employs enzymes to carry out specific chemical transformations with high efficiency and selectivity. Esterases and lipases are common enzymes used for the hydrolysis or synthesis of esters. emerginginvestigators.orgemerginginvestigators.org Molecular dynamics simulations are instrumental in understanding how a substrate like this compound would bind to the active site of such an enzyme and how the catalytic reaction would proceed. nih.gov

A typical MD simulation study of an enzyme-substrate interaction would involve the following steps:

System Setup: A high-resolution crystal structure of the target enzyme is obtained from a protein data bank. A 3D model of this compound is then docked into the enzyme's active site using molecular docking programs.

Solvation: The enzyme-substrate complex is placed in a simulation box filled with explicit solvent molecules (usually water) and ions to mimic physiological conditions.

Simulation: The system is then subjected to MD simulations, often for hundreds of nanoseconds or even microseconds, to observe the dynamics of the interaction.

These simulations can reveal:

Binding Mode and Affinity: The stability of the substrate in the active site and the key amino acid residues involved in binding can be identified. Hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity can be analyzed. For a molecule like this compound, interactions with both the succinate backbone and the phenoxy ring would be crucial.

Conformational Changes: Both the substrate and the enzyme can undergo conformational changes upon binding. nih.gov MD simulations can track these changes, which are often essential for catalysis. For instance, an "induced fit" mechanism, where the enzyme changes shape to better accommodate the substrate, can be observed.

Catalytic Mechanism: By combining MD with quantum mechanics/molecular mechanics (QM/MM) methods, the actual chemical reaction in the active site can be simulated. This allows for the study of the transition state of the reaction and the calculation of the activation energy barrier, providing insights into the catalytic efficiency of the enzyme.

Illustrative Key Interactions for a Hypothetical Esterase with this compound:

| Interacting Residue (Hypothetical Esterase) | Type of Interaction | Moiety of this compound Involved |

| Serine (catalytic triad) | Covalent bond formation (transient) | Carbonyl carbon of ester group |

| Histidine (catalytic triad) | Hydrogen bond | Carbonyl oxygen of ester group |

| Aspartate/Glutamate (catalytic triad) | Hydrogen bond/electrostatic | Histidine of catalytic triad |

| Phenylalanine/Tryptophan | π-π stacking | Phenoxy group |

| Leucine/Isoleucine | Hydrophobic interaction | Methylene (B1212753) groups of succinate |

Note: This table is a hypothetical representation of potential interactions to illustrate the types of data that can be obtained from MD simulations. The specific residues would depend on the actual enzyme used.

Computational studies on enzymes like succinate dehydrogenase have demonstrated the power of MD simulations in understanding substrate binding and the competitive inhibition by other molecules. nih.govresearchgate.net While succinate dehydrogenase acts on succinate, the principles of substrate recognition and binding in its dicarboxylate binding site could provide a starting point for understanding how an enzyme might accommodate the larger this compound. The presence of the bulky phenoxy group would likely necessitate a larger or more flexible active site compared to that for simple succinate.

Future Directions and Emerging Research Avenues for Dimethyl 2 Phenoxysuccinate

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of Dimethyl 2-phenoxysuccinate and its analogs is a key area for future research, with a focus on developing catalytic systems that offer high selectivity and efficiency. Current synthetic routes for similar succinate (B1194679) derivatives often rely on traditional acid or base catalysis, which can be associated with drawbacks such as corrosion, difficult separation, and waste generation. The exploration of novel catalytic systems is crucial for developing greener and more economically viable production methods.

Organocatalysis: The use of small organic molecules as catalysts, known as organocatalysis, presents a promising avenue. Organocatalysts are generally less toxic and more environmentally benign than their metal-based counterparts. For the synthesis of this compound, chiral organocatalysts could be employed to achieve high enantioselectivity, which is particularly important for potential pharmaceutical applications. Research in this area would involve screening various classes of organocatalysts, such as proline derivatives, thioureas, and phosphoric acids, to identify those that can effectively catalyze the addition of phenol (B47542) to a dimethyl maleate (B1232345) or fumarate (B1241708) precursor.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. Lipases and esterases could be explored for the direct esterification of 2-phenoxysuccinic acid with methanol (B129727) or the transesterification of a different dialkyl 2-phenoxysuccinate with methanol. A significant area of research will be the immobilization of these enzymes on solid supports, which enhances their stability and allows for their use in continuous flow reactors, simplifying product purification and catalyst recycling. Genetic engineering of these enzymes could also be employed to enhance their activity and selectivity for the specific substrates involved in this compound synthesis.

| Catalytic System | Potential Advantages | Research Focus |

| Organocatalysis | Environmentally benign, potential for enantioselectivity | Screening of chiral catalysts (e.g., proline derivatives, thioureas), reaction optimization. |

| Metal Catalysis | High efficiency and selectivity | Development of catalysts based on abundant metals (e.g., Fe, Cu, Bi), design of novel ligands, development of heterogeneous systems. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Screening of lipases and esterases, enzyme immobilization, genetic engineering for improved performance. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, enhanced process control, and the potential for seamless integration with automated systems. For the production of this compound, flow chemistry could enable a more efficient and scalable manufacturing process.

Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for optimizing reaction conditions and improving yields of esterification and transesterification reactions. researchgate.nettechscience.commdpi.comcorrosionpedia.comphlextek.com The synthesis of dialkyl succinates has been successfully demonstrated in continuous flow systems, suggesting the feasibility of applying this technology to this compound. fraunhofer.deresearchgate.net Future research will involve designing and fabricating microreactors specifically for this synthesis, potentially incorporating immobilized catalysts for continuous operation.

Furthermore, the integration of these flow systems with automated platforms controlled by machine learning algorithms could revolutionize the discovery and optimization of synthetic routes. These automated systems can rapidly screen a wide range of reaction parameters, such as temperature, pressure, catalyst loading, and residence time, to identify the optimal conditions for producing this compound with high purity and yield. This data-driven approach accelerates the development timeline and reduces the reliance on manual experimentation. scbt.comgoogle.comwikipedia.orgnih.govresearchgate.net

Advanced Materials Science Applications Beyond Traditional Polymers

The unique chemical structure of this compound, combining a flexible aliphatic chain with a rigid aromatic group, makes it an interesting building block for novel materials with tailored properties. While its direct application is yet to be widely explored, its potential as a monomer or additive in polymer chemistry is significant.

Biodegradable Polymers: Succinic acid is a well-known bio-based monomer used in the production of biodegradable polyesters like poly(butylene succinate) (PBS). researchgate.nettechscience.commdpi.comfraunhofer.deresearchgate.netwikipedia.orgnih.govresearchgate.netbohrium.com The incorporation of the phenoxy group from this compound into such polyesters could introduce new functionalities and modify their physical properties. The aromatic ring could enhance the thermal stability and mechanical strength of the resulting polymer, while the ester linkages would maintain its biodegradability. Research in this area would focus on the copolymerization of this compound with other diols and diacids to create a new family of biodegradable polymers with a broad range of properties suitable for applications in packaging, agriculture, and biomedical devices.

Phenoxy Resins and Coatings: Phenoxy resins are a class of thermoplastic polymers known for their excellent adhesion, chemical resistance, and flexibility, making them valuable in coatings, adhesives, and composites. corrosionpedia.comphlextek.comgoogle.comphlextek.commfa.org this compound could serve as a reactive diluent or a modifying agent in phenoxy resin formulations. Its lower viscosity compared to high molecular weight polymers could improve the processability of the resin, while its phenoxy group could be incorporated into the polymer backbone, potentially enhancing its properties. Future studies could explore the use of this compound in the formulation of high-performance coatings with improved durability and environmental resistance.

Interdisciplinary Research with Biological and Environmental Sciences

The potential biological and environmental activities of this compound open up avenues for interdisciplinary research.

Biological Applications: The structural similarity of the phenoxy group to certain biologically active molecules suggests that this compound could be investigated for various life science applications. For instance, it could be explored as a precursor for the synthesis of novel pharmaceutical compounds or as a component in drug delivery systems. nih.gov Its ester groups could be designed to be cleavable by specific enzymes, allowing for the controlled release of an active molecule. Research in this area would require collaboration between chemists and biologists to design and test the biological efficacy and safety of this compound derivatives.